DPP-4 Inhibition Potency: 4-Methylpiperidin-4-amine Derivative Achieves Single-Digit Nanomolar IC50
A compound derived from 4-methylpiperidin-4-amine demonstrates an IC50 of 2.20 nM against dipeptidyl peptidase-4 (DPP-4) [1]. This potency places it among highly active DPP-4 inhibitors. In comparison, the clinically approved DPP-4 inhibitor sitagliptin has an IC50 of approximately 18 nM, while vildagliptin exhibits an IC50 of around 3.5 nM. The 4-methylpiperidin-4-amine scaffold thus enables the design of inhibitors with comparable or superior potency to established drugs, underscoring its value in early-stage drug discovery programs targeting metabolic diseases.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.20 nM (for a derivative incorporating the 4-methylpiperidin-4-amine motif) |
| Comparator Or Baseline | Sitagliptin: ~18 nM; Vildagliptin: ~3.5 nM |
| Quantified Difference | 2.20 nM vs. 18 nM (sitagliptin) and 3.5 nM (vildagliptin) |
| Conditions | Inhibition of DPP-4 (unknown origin); BindingDB entry BDBM50628584 |
Why This Matters
The sub-10 nM potency of a derivative containing the 4-methylpiperidin-4-amine motif demonstrates the scaffold's capacity to generate high-affinity ligands, making it a strategic choice for medicinal chemists pursuing potent DPP-4 inhibitors for type 2 diabetes or related metabolic indications.
- [1] BindingDB Entry BDBM50628584 (CHEMBL5408495). IC50 = 2.20 nM for DPP-4 inhibition. Accessed 2026-04-21. View Source
